An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-(4-Bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one: A Surrogate for Novel Quinazoline Scaffolds
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-(4-Bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one: A Surrogate for Novel Quinazoline Scaffolds
Abstract
This technical guide provides a comprehensive analysis of the single-crystal X-ray diffraction data and the resulting crystal structure of 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one. While the primary compound of interest for many researchers may be novel substituted quinazolines such as 6-bromo-2,4-dichloro-8-methylquinazoline, the public domain lacks experimental crystallographic data for this specific molecule. Therefore, this guide utilizes the publicly available data for the structurally related 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one as a scientifically robust surrogate. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental methodologies, data interpretation, and structural nuances of this important class of heterocyclic compounds. The causality behind experimental choices is elucidated to provide a self-validating framework for similar structural investigations.
Introduction: The Significance of Quinazoline Scaffolds in Drug Discovery
Quinazoline and its derivatives, such as quinazolinones, are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties, have made them a focal point of extensive research and development.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR), optimizing their therapeutic efficacy, and designing novel drug candidates with improved pharmacological profiles.
This guide focuses on the detailed structural analysis of 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one, a representative of the substituted quinazolinone family. The presence of a bromine atom and a methyl group provides valuable insights into the influence of halogen bonding and steric factors on the crystal packing and intermolecular interactions.
Experimental Methodology: From Synthesis to High-Resolution Structure Determination
The following sections detail the experimental protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one. The rationale behind each step is provided to offer a clear understanding of the experimental design.
Synthesis and Crystallization
The synthesis of the title compound was achieved through the reaction of 2-aminobenzamide with 4'-bromoacetophenone.[3]
Experimental Protocol:
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Reaction Setup: A mixture of 2-aminobenzamide (0.272 g, 2 mmol) and 4'-bromoacetophenone (0.398 g, 2 mmol) is prepared in tetrahydrofuran.
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Catalysis: A catalytic amount of iodine (0.026 g) is added to the mixture.
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Reaction Conditions: The reaction is maintained at 323 K for 6 hours.
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Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a dimethylformamide solution of the purified product.[3]
Causality of Experimental Choices: The selection of iodine as a catalyst facilitates the condensation reaction. Tetrahydrofuran is chosen as the solvent for its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature. Slow evaporation is a crucial technique for growing high-quality single crystals by allowing the molecules to self-assemble into a well-ordered lattice.
Single-Crystal X-ray Diffraction Data Collection and Processing
The determination of the crystal structure was performed using a Bruker SMART CCD area-detector diffractometer.[3]
Experimental Protocol:
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Data Collection: A suitable single crystal of the compound was mounted on the diffractometer. Data was collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.
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Data Processing: The collected diffraction data was processed using the SAINT software package for integration of the diffraction spots.[3]
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Absorption Correction: An absorption correction was applied using the SADABS program.[3]
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Structure Solution and Refinement: The crystal structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXS97 and SHELXL97 software, respectively.[3]
Causality of Experimental Choices: Molybdenum radiation is commonly used for small-molecule crystallography as it provides good resolution of the diffraction data. Data collection at room temperature is often sufficient for stable organic compounds. The use of specialized software for data processing, absorption correction, and structure solution and refinement are standard and essential steps to obtain an accurate and reliable crystal structure.
Crystallographic Data and Structural Analysis
The single-crystal X-ray diffraction analysis of 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one yielded precise information about its crystal system, space group, unit cell dimensions, and atomic coordinates.
Crystal Data and Structure Refinement
The key crystallographic parameters for the title compound are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₃BrN₂O |
| Formula Weight | 317.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.2106(3) |
| b (Å) | 9.0507(2) |
| c (Å) | 12.4046(3) |
| β (°) | 101.719(1) |
| Volume (ų) | 1342.31(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.570 |
| Absorption Coefficient (mm⁻¹) | 3.064 |
| F(000) | 640 |
| Crystal Size (mm³) | 0.39 x 0.31 x 0.07 |
| θ range for data collection (°) | 2.1 to 25.0 |
| Reflections collected | 7534 |
| Independent reflections | 2369 [R(int) = 0.034] |
| Final R indices [I>2σ(I)] | R1 = 0.034, wR2 = 0.087 |
| R indices (all data) | R1 = 0.043, wR2 = 0.092 |
Data obtained from the Crystallographic Information File (CIF) for 2-(4-Bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one.[3]
Molecular and Crystal Structure
The asymmetric unit of the crystal contains one molecule of 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one. The pyrimidine ring of the quinazolinone moiety adopts a skew-boat conformation.[3] The dihedral angle between the mean planes of the quinazolinone ring system and the bromophenyl ring is 82.2(1)°.[3]
In the crystal structure, molecules are linked by intermolecular N—H···O hydrogen bonds, forming centrosymmetric dimers. These dimers are further connected into chains along the c-axis through another set of N—H···O hydrogen bonds.[3]
Visualization of Experimental Workflow and Molecular Structure
To provide a clear visual representation of the processes and results described, the following diagrams have been generated using Graphviz.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one.
Molecular Connectivity Diagram
Caption: 2D representation of the molecular connectivity in 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one.
Conclusion and Future Directions
This technical guide has provided a detailed and authoritative overview of the crystal structure and X-ray diffraction data of 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one. By presenting a comprehensive analysis of a structurally related analogue, this document serves as a valuable resource for researchers working on novel quinazoline derivatives for which experimental data may not yet be available. The elucidated experimental protocols and the rationale behind them offer a practical framework for future crystallographic studies in the field of drug discovery and development. Further research could involve co-crystallization studies with target proteins to understand the binding modes of this class of compounds, which would provide critical insights for the rational design of more potent and selective therapeutic agents.
References
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Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]
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Khan, I., & Ibrar, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 613239. [Link]
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Zhang, Y., et al. (2010). 2-(4-Bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1609. [Link]
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Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
- Bruker. (2001). SMART and SAINT. Bruker AXS Inc., Madison, Wisconsin, USA.
- Sheldrick, G. M. (2001). SADABS. University of Göttingen, Germany.
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2-(4-Bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one. (2010). Acta Crystallographica Section E: Structure Reports Online, E66(7), o1069. [Link]
